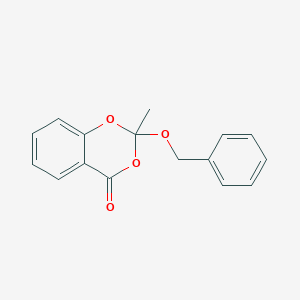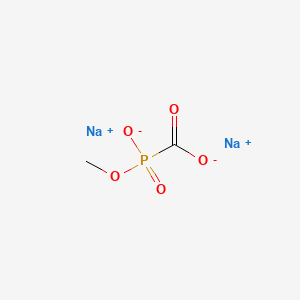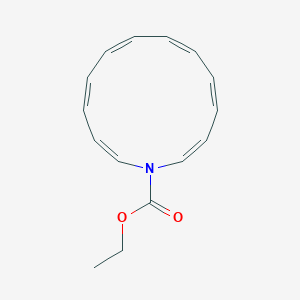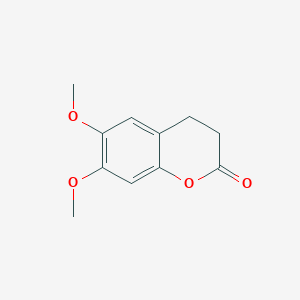
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by a benzodioxin ring system substituted with a benzyloxy group and a methyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-benzyloxypyridine as a starting material. The reaction conditions often include the use of solvents like toluene or trifluorotoluene and reagents such as methyl triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, with some requiring acidic or basic environments, while others proceed under neutral conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, which introduce functional groups that can interact with biological molecules. The pathways involved in these reactions include the activation of aromatic rings and the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxypyridine: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Another reagent used for similar purposes but requires acidic conditions for activation.
Uniqueness
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is unique due to its ability to undergo reactions under neutral conditions, making it compatible with acid- and base-sensitive substrates . This property distinguishes it from other similar compounds that require more stringent conditions for their reactions.
Propiedades
Número CAS |
52602-18-3 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-methyl-2-phenylmethoxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C16H14O4/c1-16(18-11-12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)15(17)20-16/h2-10H,11H2,1H3 |
Clave InChI |
JIVDBAGZANIYPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC=C2C(=O)O1)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)





![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)


![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)

